5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 496918-94-6
VCID: VC3004308
InChI: InChI=1S/C13H10N2O/c16-13-8-12(14-15-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,16)
SMILES: C1C(=NNC1=O)C2=CC=CC3=CC=CC=C32
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol

5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

CAS No.: 496918-94-6

Cat. No.: VC3004308

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one - 496918-94-6

Specification

CAS No. 496918-94-6
Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
IUPAC Name 3-naphthalen-1-yl-1,4-dihydropyrazol-5-one
Standard InChI InChI=1S/C13H10N2O/c16-13-8-12(14-15-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,16)
Standard InChI Key JLGACJLKEKRJJK-UHFFFAOYSA-N
SMILES C1C(=NNC1=O)C2=CC=CC3=CC=CC=C32
Canonical SMILES C1C(=NNC1=O)C2=CC=CC3=CC=CC=C32

Introduction

Chemical Structure and Properties

Structural Characteristics

5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one consists of a five-membered pyrazolone ring with a 1-naphthyl group attached at position 5. The pyrazolone core contains a carbonyl group at position 3 and two nitrogen atoms at positions 1 and 2. The structure is analogous to 5-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one (also known as 3-(naphthalen-2-yl)-1H-pyrazol-5(4H)-one), with the key difference being the point of attachment of the naphthalene ring .

Physicochemical Properties

Based on data for the structurally similar 5-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one, the following properties can be estimated for our target compound:

PropertyValue
Molecular FormulaC₁₃H₁₀N₂O
Molecular Weight210.231 g/mol
Density (estimated)~1.3 g/cm³
LogP (estimated)~1.9
Physical AppearanceLikely a crystalline solid

The compound likely exhibits limited water solubility but would dissolve more readily in organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) .

Synthesis Methods

Knoevenagel-Michael Reaction

Pyrazolone derivatives are commonly synthesized through various methods, including the Knoevenagel-Michael reaction. For 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one, a potential synthetic route could involve the reaction of 1-naphthaldehyde with a suitable pyrazolone precursor .

The synthesis might follow a similar approach to that reported by Sujatha et al. for other pyrazolone derivatives, where 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one reacts with various aromatic aldehydes in the presence of ceric ammonium nitrate (CAN) as a catalyst in aqueous medium .

Ultrasonic Irradiation Method

Another potential synthetic route is through ultrasonic irradiation, as reported by Zang et al. for similar compounds. This method involves the condensation reaction of arylaldehydes (in this case, 1-naphthaldehyde) with pyrazolone derivatives in the presence of ionic liquid catalysts such as [HMIM]HSO₄ at room temperature .

Direct Cyclization Approach

A direct cyclization approach might also be viable, involving the reaction of hydrazine with suitable β-keto esters or β-diketones containing the 1-naphthyl moiety. This approach is commonly used for the synthesis of various pyrazolone derivatives and could be adapted for our target compound .

Spectroscopic Characterization

NMR Spectroscopy

Based on data from similar compounds, the ¹H NMR spectrum of 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one would likely show characteristic signals for:

  • Aromatic protons of the naphthyl group (7-8.5 ppm)

  • Pyrazolone ring protons (4-5 ppm)

  • NH proton (10-12 ppm, may be broad)

The exact chemical shifts would depend on the solvent used for the analysis, with DMSO-d₆ being a common choice for similar compounds .

IR Spectroscopy

The IR spectrum would likely show characteristic absorption bands for:

  • C=O stretching (approximately 1650-1700 cm⁻¹)

  • N-H stretching (approximately 3200-3400 cm⁻¹)

  • Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)

Comparative Analysis

Comparison with 5-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

The most closely related compound in the search results is 5-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one, which differs only in the position of attachment of the naphthyl group .

Property5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one5-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
Molecular FormulaC₁₃H₁₀N₂OC₁₃H₁₀N₂O
Molecular Weight210.231 g/mol210.231 g/mol
StructureNaphthyl attached at position 1Naphthyl attached at position 2
Steric PropertiesLikely more sterically hindered due to 1-position attachmentPossibly less sterically hindered

The difference in attachment position may affect:

  • Molecular conformation and crystal packing

  • Binding affinity to biological targets

  • Physicochemical properties such as solubility and melting point

Comparison with Other Pyrazolone Derivatives

The pyrazolone core structure is found in many compounds with various substituents that influence their properties and activities. For instance, the addition of methyl groups at position 5, as in 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, or the incorporation of other functional groups can significantly alter the compound's biological activity profile .

Compounds containing the 2,4-dihydro-3H-pyrazol-3-one core have been extensively studied for their diverse biological activities, suggesting that our target compound likely shares some of these properties while potentially exhibiting unique characteristics due to the specific 1-naphthyl substituent .

Crystallographic Considerations

The molecular packing would be influenced by:

  • Hydrogen bonding interactions involving the NH and C=O groups

  • π-π stacking interactions between the aromatic rings

  • The specific conformation adopted by the 1-naphthyl group relative to the pyrazolone ring

Future Research Directions

Synthesis Optimization

Development of efficient and environmentally friendly methods for the synthesis of 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one represents an important research direction. Green chemistry approaches, such as the use of water as a solvent or employing reusable catalysts, could be explored .

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies comparing 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one with its 2-naphthyl isomer and other derivatives would provide valuable insights into how the position of the naphthyl substituent affects biological activity.

Pharmaceutical Formulation

Investigation of suitable pharmaceutical formulations to enhance the bioavailability and targeted delivery of 5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one could be pursued if preliminary biological studies indicate promising therapeutic potential.

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